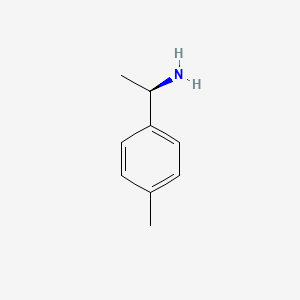

(R)-(+)-1-(4-Methylphenyl)ethylamine

説明

Structure

3D Structure

特性

IUPAC Name |

(1R)-1-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDDXUMOXKDXNE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501335738 | |

| Record name | (+)-1-(4-Methylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4187-38-6 | |

| Record name | (+)-1-(4-Methylphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-1-(4-Methylphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-1-(4-Methylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-methylphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-1-(4-Methylphenyl)ethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-1-(p-tolyl)ethylamine, is a chiral primary amine of significant interest in the fields of pharmaceutical sciences and asymmetric synthesis. Its unique stereochemical properties make it a valuable building block for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics where the chirality of a molecule can profoundly influence its pharmacological activity and safety profile. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action in biological systems.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its core structure consists of a 4-methylphenyl group attached to an ethylamine backbone, with a stereogenic center at the carbon atom bonded to the amino group.[1] The "(R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates its dextrorotatory nature, meaning it rotates plane-polarized light to the right.[1]

Data Presentation: Quantitative Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [2][3][4] |

| Molecular Weight | 135.21 g/mol | [2][3][4] |

| CAS Number | 4187-38-6 | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 205 °C (lit.) | [2] |

| Density | 0.919 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.521 (lit.) | [2] |

| Optical Rotation [α]20/D | +37° (neat) | [2] |

| Flash Point | 180 °F (82.2 °C) | [2] |

| pKa | 9.20 ± 0.10 (Predicted) | [2] |

| Melting Point | < -20 °C | [2] |

Experimental Protocols

Synthesis of this compound from (R)-N-[1-(4-methylphenyl)ethyl]acetamide

This protocol describes the deacetylation of (R)-N-[1-(4-methylphenyl)ethyl]acetamide to yield this compound.

Materials:

-

(R)-N-[1-(4-methylphenyl)ethyl]acetamide

-

n-Butanol

-

Potassium hydroxide (KOH)

-

Water

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1 gram of (R)-N-[1-(4-methylphenyl)ethyl]acetamide, 2 grams of n-butanol, and 0.63 grams of potassium hydroxide.[2]

-

Heat the mixture to 100 °C and maintain this temperature for 24 hours under constant stirring.[2]

-

After 24 hours, cool the reaction mixture to 10-20 °C.[2]

-

Add water to the cooled mixture and stir for 30 minutes.[2]

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic layer and concentrate it to remove the n-butanol.[2]

-

Purify the crude product by vacuum distillation (80-100 °C) using a packed column to obtain this compound.[2]

Expected Yield and Purity:

Asymmetric Reductive Amination of 4-Methylacetophenone

This method provides a direct route to chiral primary amines from ketones. While specific catalysts and conditions can vary, the general procedure involves the in-situ formation of an imine from 4-methylacetophenone and an ammonia source, followed by stereoselective reduction.

Materials:

-

4-Methylacetophenone

-

Ammonia source (e.g., ammonium formate, ammonia gas)

-

Chiral catalyst (e.g., a transition metal complex with a chiral ligand, such as a Ru-BINAP derivative)

-

Reducing agent (e.g., hydrogen gas, formic acid)

-

Anhydrous solvent (e.g., methanol, isopropanol)

-

High-pressure reaction vessel (if using hydrogen gas)

General Procedure:

-

In a suitable reaction vessel, dissolve 4-methylacetophenone and the chiral catalyst in the anhydrous solvent.

-

Introduce the ammonia source into the reaction mixture.

-

Introduce the reducing agent. If using hydrogen gas, the vessel is pressurized.

-

The reaction is stirred at a specific temperature and pressure for a set duration, which is dependent on the catalyst and substrates used.

-

Upon completion, the catalyst is typically removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield the enantiomerically enriched this compound.

Chiral HPLC Analysis

To determine the enantiomeric purity of this compound, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H).

Mobile Phase (Isocratic):

-

A mixture of n-hexane and isopropanol (IPA) is commonly used. A typical starting ratio is 90:10 (v/v).[5]

-

For basic analytes like amines, the addition of a small amount of an amine modifier such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.2%) to the mobile phase can improve peak shape.[5]

General Protocol:

-

Prepare a dilute solution of the amine sample in the mobile phase.

-

Set the HPLC system with the chosen chiral column and mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 254 nm.

-

The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.

-

Calculate the enantiomeric excess (ee%) based on the peak areas of the two enantiomers.

Mechanism of Action and Signaling Pathways

This compound and related phenylethylamine derivatives act as central nervous system stimulants. Their primary mechanism of action involves the modulation of monoamine neurotransmission by interacting with the Trace Amine-Associated Receptor 1 (TAAR1).[6][7]

TAAR1 Signaling Pathway

Activation of TAAR1 by phenylethylamine derivatives initiates a G-protein-coupled signaling cascade. TAAR1 is coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[9][10] TAAR1 activation can also lead to the activation of Protein Kinase C (PKC).[9][10] Both PKA and PKC can then phosphorylate various downstream targets, including the dopamine transporter (DAT) and norepinephrine transporter (NET).[6][7] This phosphorylation can lead to the inhibition of dopamine and norepinephrine reuptake and can even induce the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their concentration and signaling.[6][9]

References

- 1. Buy this compound | 4187-38-6 [smolecule.com]

- 2. This compound | 4187-38-6 [chemicalbook.com]

- 3. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 4187-38-6 - Arran Chemical Company [arranchemical.ie]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace amine-associated receptor 1 is a modulator of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-1-(4-Methylphenyl)ethylamine CAS number 4187-38-6

An In-depth Technical Guide to (R)-(+)-1-(4-Methylphenyl)ethylamine

Topic: this compound CAS Number: 4187-38-6 Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known by synonyms such as (R)-1-(p-tolyl)ethylamine and (R)-(+)-α,4-Dimethylbenzylamine, is a chiral amine of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its structural rigidity and defined stereochemistry make it an invaluable tool for the synthesis of enantiomerically pure compounds. Chiral amines are foundational to modern medicine, with estimates suggesting that over 40% of commercial pharmaceuticals incorporate such structures to ensure therapeutic efficacy and minimize side effects.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and biological relevance of this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its application in synthesis, purification, and analysis.

| Property | Value | Reference |

| CAS Number | 4187-38-6 | [2][3][4][5] |

| Molecular Formula | C₉H₁₃N | [1][2][4][5] |

| Molecular Weight | 135.21 g/mol | [1][2][3][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 205 °C (lit.) | [4][6] |

| Density | 0.919 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index | n20/D 1.521 (lit.) | [4][6] |

| Specific Rotation ([α]20/D) | +37° (neat) | [6] |

| pKa | 9.20 ± 0.10 (Predicted) | [6] |

| InChIKey | UZDDXUMOXKDXNE-MRVPVSSYSA-N | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)--INVALID-LINK--N | [2] |

Synthesis Methodologies

The enantioselective synthesis of this compound is crucial for its applications. Common strategies include the resolution of the racemic amine or, more efficiently, asymmetric synthesis from prochiral precursors.

Asymmetric Reductive Amination

One of the most effective methods for preparing chiral amines is the direct asymmetric reductive amination of prochiral ketones.[3] This approach involves the condensation of 4-methylacetophenone with an amine source, followed by an in-situ reduction of the resulting imine intermediate using a chiral catalyst or auxiliary to control the stereochemistry.[3]

Caption: Asymmetric Reductive Amination Workflow.

Experimental Protocol: Synthesis via Hydrolysis

A common laboratory-scale synthesis involves the hydrolysis of an enantiomerically pure amide precursor.[1][4]

Objective: To synthesize this compound from (R)-N-[1-(4-methylphenyl)ethyl]acetamide.

Materials:

-

(R)-N-[1-(4-methylphenyl)ethyl]acetamide (1.0 g)[4]

-

n-Butanol (2.0 g)[4]

-

Potassium hydroxide (0.63 g)[4]

-

Deionized water

-

Standard laboratory glassware for heating, extraction, and distillation

Procedure:

-

Combine (R)-N-[1-(4-methylphenyl)ethyl]acetamide, n-butanol, and potassium hydroxide in a round-bottom flask equipped with a reflux condenser.[4]

-

Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours with stirring.[4]

-

After 24 hours, cool the mixture to a temperature between 10-20 °C.[4]

-

Add deionized water to the flask and stir for 30 minutes.[4]

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.[4]

-

Concentrate the organic layer under reduced pressure to remove the n-butanol.[4]

-

Purify the resulting crude product by vacuum distillation (packed column, 80-100 °C) to yield the pure amine.[4]

Expected Outcome: This method typically yields approximately 0.63 g (82%) of the desired product with high purity (>96% by HPLC).[4]

Applications in Asymmetric Synthesis

The primary utility of this compound in research and industry is as a chiral resolving agent and a chiral auxiliary.[1]

Chiral Resolution of Racemic Acids

This amine is highly effective for the resolution of racemic carboxylic acids. The process relies on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][8]

Caption: Diastereomeric Salt Resolution Workflow.

Experimental Protocol: Resolution of a Racemic Acid

Objective: To separate the enantiomers of a racemic carboxylic acid using this compound.

Materials:

-

Racemic carboxylic acid (1.0 equivalent)

-

This compound (1.0 equivalent)

-

Methanol or ethanol (as solvent)

-

1 M Hydrochloric acid

-

Ethyl acetate or diethyl ether (for extraction)

-

Sodium sulfate or magnesium sulfate (drying agent)

Procedure:

-

In an Erlenmeyer flask, dissolve the racemic acid and this compound in a minimal amount of warm methanol.[8]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) to facilitate crystallization of the less soluble diastereomeric salt.[9]

-

Collect the resulting crystals by vacuum filtration and wash them with a small volume of cold methanol.[8]

-

To recover the enantiomerically enriched acid, suspend the crystals in water and add 1 M HCl until the solution is acidic (pH ~1-2). This protonates the amine, making it water-soluble, and liberates the free carboxylic acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, dry over sodium sulfate, filter, and remove the solvent under reduced pressure to yield one enantiomer of the acid.

-

The other enantiomer can be recovered from the mother liquor (the filtrate from step 3) by repeating the acidification and extraction process.[10]

Role in Drug Development and Biological Activity

Beyond its use as a synthetic tool, this compound and its derivatives are of interest for their own biological activities.

Pharmaceutical Intermediate

This chiral amine is a key building block for more complex active pharmaceutical ingredients (APIs).[1][11] For example, it has been identified as a crucial intermediate in the synthesis of Y-39983, an investigational drug for the treatment of glaucoma.[1]

Neuromodulatory Potential

This compound is structurally related to phenethylamines and acts as a central nervous system (CNS) stimulant.[1] Its proposed mechanism involves modulating the levels of key neurotransmitters. Specifically, it is believed to increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE) by inhibiting their reuptake transporters.[1] This activity profile is similar to that of other stimulants used in the management of conditions like ADHD.[12]

Caption: Proposed Neurotransmitter Reuptake Inhibition.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[2][6] It is classified as a corrosive material. High doses may lead to adverse CNS effects such as anxiety and insomnia.[1]

-

Flammability: The liquid is flammable.[1]

-

Reactivity: It can react violently with strong oxidizing agents.[1] It is also sensitive to air.[6]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool (2-8 °C), dry, and well-ventilated area.[6][13]

Conclusion

This compound (CAS 4187-38-6) is a versatile and high-value chiral amine. Its significance stems from its dual role as both a critical tool for asymmetric synthesis—enabling the production of single-enantiomer drugs—and as a scaffold for biologically active molecules. Its well-defined physical properties, established synthetic routes, and proven utility in chiral resolution make it an indispensable compound for professionals in chemical research and pharmaceutical development. Future research will likely continue to explore its use in novel catalytic systems and as a precursor for new therapeutic agents.

References

- 1. Buy this compound | 4187-38-6 [smolecule.com]

- 2. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4187-38-6 | Benchchem [benchchem.com]

- 4. This compound | 4187-38-6 [chemicalbook.com]

- 5. This compound | CAS 4187-38-6 - Arran Chemical Company [arranchemical.ie]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 11. lookchem.com [lookchem.com]

- 12. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to (R)-(+)-1-(4-Methylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral amine of significant interest, serves as a versatile building block in asymmetric synthesis and is a putative agonist of the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and application, and an in-depth look at its potential biological signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in harnessing the potential of this valuable compound.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [2][3][4] |

| CAS Number | 4187-38-6 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 205 °C (lit.) | [2] |

| Density | 0.919 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.521 (lit.) | [2] |

| IUPAC Name | (1R)-1-(4-methylphenyl)ethanamine | [3] |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Data Source and Reference |

| ¹H NMR | ChemicalBook[5], PubChem[3] |

| ¹³C NMR | SpectraBase[6], PubChem[3] |

| Infrared (IR) Spectroscopy | PubChem[3] |

| Mass Spectrometry (MS) | ChemicalBook[5] |

Experimental Protocols

Synthesis and Chiral Resolution

The enantiomerically pure this compound can be obtained through the resolution of its racemic mixture. A common and effective method involves diastereomeric salt formation with a chiral resolving agent, such as (+)-tartaric acid.[7][8]

Protocol 2.1.1: Chiral Resolution of Racemic 1-(4-Methylphenyl)ethylamine

Materials:

-

Racemic 1-(4-Methylphenyl)ethylamine

-

(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Salt Formation: Dissolve (+)-tartaric acid (1 molar equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve racemic 1-(4-Methylphenyl)ethylamine (1 molar equivalent) in methanol.

-

Slowly add the amine solution to the tartaric acid solution with stirring. The diastereomeric salt of (R)-amine-(+)-tartrate is less soluble and will begin to precipitate.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add 10% sodium hydroxide solution until the pH is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.

-

Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

-

Characterization: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific optical rotation.

Workflow for Chiral Resolution

Caption: A flowchart illustrating the key steps in the chiral resolution process.

Application in Asymmetric Synthesis

This compound is a valuable chiral auxiliary, capable of inducing stereoselectivity in chemical transformations.[9] One common application is in the diastereoselective alkylation of amides derived from this amine.

Protocol 2.2.1: Diastereoselective Alkylation using this compound as a Chiral Auxiliary (Representative Protocol)

Materials:

-

This compound

-

Propionyl chloride (or other acyl chloride)

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide (or other electrophile)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard inert atmosphere glassware and techniques

Procedure:

-

Amide Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 eq.) and triethylamine (1.1 eq.) in anhydrous THF. Cool the solution to 0 °C.

-

Add propionyl chloride (1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the chiral amide. Purify by column chromatography if necessary.

-

Enolate Formation and Alkylation: Dissolve the purified amide in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of LDA (1.1 eq.) and stir for 30 minutes to form the lithium enolate.

-

Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Work-up: Quench the reaction by adding saturated ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Analysis and Auxiliary Cleavage: Determine the diastereomeric ratio of the product by ¹H NMR or HPLC analysis. The chiral auxiliary can then be cleaved (e.g., by acidic hydrolysis) to yield the enantiomerically enriched carboxylic acid.

Biological Activity and Signaling Pathways

TAAR1 Signaling Cascade

Activation of TAAR1 by an agonist initiates a cascade of intracellular events. TAAR1 primarily couples to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[9][13]

TAAR1 can also signal through G protein-independent pathways involving β-arrestin 2.[13] Furthermore, TAAR1 activation can lead to the activation of Protein Kinase C (PKC), which plays a role in the phosphorylation and subsequent internalization of the dopamine transporter (DAT).[9][11] This modulation of DAT function is a key mechanism by which TAAR1 agonists can regulate dopaminergic neurotransmission. TAAR1 has also been shown to form heterodimers with the dopamine D2 receptor (D2R), leading to a complex interplay and modulation of downstream signaling, including the Akt/GSK3β pathway.[9][13]

TAAR1 Signaling Pathway

Caption: A diagram of the intracellular signaling pathways activated by a TAAR1 agonist.

References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological characterization of a high-affinity p-tyramine transporter in rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Substituted diarylmethylamines by stereospecific intramolecular electrophilic arylation of lithiated ureas. | Semantic Scholar [semanticscholar.org]

- 8. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 9. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of (R)-(+)-1-(4-Methylphenyl)ethylamine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of (R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's spectroscopic signature, physical characteristics, and established protocols for its synthesis and chiral resolution.

Chemical Structure and Properties

This compound, also known as (R)-1-(p-tolyl)ethylamine, is a chiral primary amine.[1] Its structure consists of an ethylamine backbone attached to a 4-methylphenyl (p-tolyl) group, with the stereogenic center at the carbon atom bonded to the amino group.[1] The "(R)" designation indicates the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (1R)-1-(4-methylphenyl)ethanamine | [2] |

| CAS Number | 4187-38-6 | [1][3] |

| Molecular Formula | C₉H₁₃N | [1][4] |

| Molecular Weight | 135.21 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 205 °C (lit.) | [4] |

| Density | 0.919 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.521 (lit.) | [4] |

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.20 | d | 2H | Ar-H | [5] |

| 7.11 | d | 2H | Ar-H | [5] |

| 4.03 | q | 1H | CH-NH₂ | [5] |

| 2.30 | s | 3H | Ar-CH₃ | [5] |

| 1.53 | br s | 2H | NH₂ | [5] |

| 1.34 | d | 3H | CH-CH₃ | [5] |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~145 | Ar-C (quaternary) | [6][7] |

| ~136 | Ar-C (quaternary) | [6][7] |

| ~129 | Ar-CH | [6][7] |

| ~126 | Ar-CH | [6][7] |

| ~51 | CH-NH₂ | [6] |

| ~24 | CH-CH₃ | [6] |

| ~21 | Ar-CH₃ | [6] |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3300-3400 | Medium, sharp | N-H stretch (primary amine) | [8] |

| 3000-3100 | Medium | C-H stretch (aromatic) | [8] |

| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) | [8] |

| 1600-1620 | Medium | C=C stretch (aromatic ring) | [8] |

| 1450-1510 | Medium | C=C stretch (aromatic ring) | [8] |

| 810-840 | Strong | C-H bend (para-disubstituted aromatic) | [8] |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment | Reference(s) |

| 135 | [M]⁺ | Molecular Ion | [5] |

| 120 | High | [M-CH₃]⁺ (Loss of methyl radical) | [5] |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) | [5] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(4-Methylphenyl)ethylamine

A common method for the synthesis of the racemic amine is the reductive amination of 4-methylacetophenone.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 4-methylacetophenone (1 equivalent) in methanol. Add ammonium chloride (1.5 equivalents) followed by an aqueous solution of ammonia (excess). Stir the mixture at room temperature for 24 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.[9][10] After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(4-Methylphenyl)ethylamine. The product can be further purified by distillation under reduced pressure.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is often achieved by diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.[11]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 1-(4-Methylphenyl)ethylamine (1 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the same solvent, gently heating if necessary.[12]

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (R)-amine with L-tartaric acid is typically less soluble and will precipitate out of the solution.[11] Allow the mixture to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a strong base, such as 10% aqueous sodium hydroxide, until the pH is greater than 10. This will deprotonate the amine, liberating the free this compound.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or by measuring the specific optical rotation.

Visualization of Synthetic Workflow

The following diagram illustrates the logical relationship between the synthesis of the racemic amine and its subsequent chiral resolution to obtain the desired (R)-enantiomer.

Caption: Workflow for the synthesis and chiral resolution of this compound.

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a valuable chiral building block and auxiliary in the synthesis of pharmaceuticals and other fine chemicals.[1] Its primary amine functionality allows for its incorporation into a wide range of molecular scaffolds. As a chiral auxiliary, it can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high enantioselectivity. After the desired transformation, the auxiliary can be cleaved and recovered. This methodology is a cornerstone of modern asymmetric synthesis.

Conclusion

This technical guide has provided a detailed examination of the structure, properties, and synthesis of this compound. The data presented, including comprehensive spectroscopic and physical properties, along with detailed experimental protocols, offer a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The utility of this chiral amine as a synthetic intermediate underscores its importance in the ongoing pursuit of enantiomerically pure molecules for a variety of applications.

References

- 1. Buy this compound | 4187-38-6 [smolecule.com]

- 2. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4187-38-6 | Benchchem [benchchem.com]

- 4. This compound | 4187-38-6 [chemicalbook.com]

- 5. This compound(4187-38-6) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

(R)-(+)-1-(4-Methylphenyl)ethylamine safety and hazards

An In-depth Technical Guide to the Safety and Hazards of (R)-(+)-1-(4-Methylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 4187-38-6) is a chiral amine utilized in various chemical applications, including as a chiral auxiliary in asymmetric synthesis.[1] Its utility in producing enantiopure compounds makes it valuable in pharmaceutical development.[1] However, its chemical properties also present significant safety and health hazards that necessitate rigorous handling protocols and a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the safety data, hazard classifications, and handling procedures for this compound.

GHS Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature and acute toxicity.

GHS Pictograms:

GHS pictograms associated with this compound, indicating corrosive and harmful/irritant properties.

Table 1: GHS Hazard Statements and Precautionary Statements

| Category | Code | Statement | Citations |

|---|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed. | [4][5] |

| H312 | Harmful in contact with skin. | [2][5] | |

| H314 | Causes severe skin burns and eye damage. | [4][5] | |

| H317 | May cause an allergic skin reaction. | [2][4][5] | |

| H318 | Causes serious eye damage. | [5] | |

| H332 | Harmful if inhaled. | [5][6] | |

| H227 | Combustible liquid. | [2] | |

| Precautionary - Prevention | P260 | Do not breathe mist/vapors/spray. | [7] |

| P264 | Wash skin thoroughly after handling. | [7] | |

| P270 | Do not eat, drink or smoke when using this product. | [7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][7] | |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [2] | |

| Precautionary - Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [7] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3][6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [3] | |

| Precautionary - Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |

| P405 | Store locked up. | [7] |

| Precautionary - Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[2][7] |

Caption: Logical workflow for GHS hazard classification and communication.

Physicochemical and Toxicological Properties

Understanding the physical and toxicological properties is critical for safe handling and risk assessment.

Table 2: Physical and Chemical Properties

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₉H₁₃N | [5][6] |

| Molecular Weight | 135.21 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 205 °C (lit.) | [6] |

| Density | 0.919 g/mL at 25 °C (lit.) | [6] |

| Flash Point | 180 °F / 82.2 °C | [6] |

| Melting Point | < -20°C | [6] |

| Refractive Index | n20/D 1.521 (lit.) | [6] |

| Storage Temperature | 2-8°C under inert gas |[6] |

Table 3: Toxicological Data

| Test | Species | Route | Value | Citations |

|---|---|---|---|---|

| Acute Oral LD50 | Rat (female) | Oral | > 300 - < 2000 mg/kg bw* | [7] |

| Symptoms of Overexposure | - | Ingestion/Inhalation/Contact | Headache, dizziness, tiredness, nausea, vomiting. Corrosive material can cause severe swelling and damage to tissues, with danger of perforation. Allergic reaction may include rash, itching, and swelling. |[2][8] |

*Note: This data is for the related compound 1-(4-methoxyphenyl)ethanamine, as specific LD50 data for this compound was not available in the cited sources.

Emergency and First-Aid Procedures

Immediate and appropriate first-aid response is crucial due to the compound's corrosive nature.

Table 4: First-Aid Measures

| Exposure Route | Procedure | Citations |

|---|---|---|

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Call a physician immediately. | [2] |

| Inhalation | Remove from exposure, lie down. If not breathing, give artificial respiration (do not use mouth-to-mouth). Call a physician immediately. | [2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. | [2] |

| General Advice | Show the Safety Data Sheet (SDS) to the doctor in attendance. Immediate medical attention is required. |[2] |

Firefighting and Accidental Release Measures

Table 5: Firefighting Measures

| Aspect | Details | Citations |

|---|---|---|

| Flammability | Combustible liquid. | [2] |

| Suitable Extinguishing Media | CO₂, dry chemical, dry sand, alcohol-resistant foam. Water mist may be used to cool closed containers. | [2] |

| Specific Hazards | Thermal decomposition can lead to release of irritating gases and vapors (e.g., nitrogen oxides). Containers may explode when heated. | [2][9] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. |[2][7] |

For accidental releases, personnel should be evacuated from the area. Ensure adequate ventilation and remove all sources of ignition.[2] Spills should be contained and soaked up with inert absorbent material and placed in suitable, closed containers for disposal.[2][8]

Handling, Storage, and Personal Protection

Table 6: Handling and Storage Recommendations

| Aspect | Details | Citations |

|---|---|---|

| Handling | Wear personal protective equipment. Use only under a chemical fume hood. Do not get in eyes, on skin, or on clothing. Do not breathe vapors or spray mist. Do not ingest. Keep away from open flames, hot surfaces, and sources of ignition. | [2] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a designated "Corrosives area". Keep away from heat, sparks, and flame. |[2] |

Table 7: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Citations |

|---|---|---|

| Eye/Face Protection | Tightly fitting safety goggles or face shield. Conforming to EN 166(EU) or NIOSH (US). | [7][10] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and chemical-resistant clothing to prevent skin exposure. | [10] |

| Respiratory Protection | Use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) if exposure limits are exceeded or irritation is experienced. | [3][7] |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation location. |[2][8] |

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not publicly detailed, its classification as causing "severe skin burns" (H314) implies that data has been generated, likely following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. An in vitro approach is often preferred to minimize animal testing.

Methodology: OECD Test Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method

This test method provides a framework for assessing the skin corrosion potential of a chemical.

-

Principle: The test evaluates a chemical's ability to cause corrosion by measuring its effect on a reconstructed human epidermis (RhE) model. The endpoint is cell viability, typically assessed using the MTT assay, which measures mitochondrial dehydrogenase activity in living cells.

-

Procedure:

-

A known amount of the test chemical is applied topically to the surface of the RhE tissue.

-

The exposure period is standardized, typically with measurements taken after 3 minutes and 1 hour of exposure.

-

After exposure, the tissue is thoroughly rinsed to remove the chemical.

-

The tissue is then incubated with MTT solution. Viable cells convert the yellow MTT tetrazolium salt into a blue formazan product.

-

The amount of formazan produced is quantified by measuring its optical density (OD) after extraction from the tissue.

-

-

Data Interpretation:

-

Cell viability is expressed as a percentage relative to negative controls (treated with a non-corrosive substance).

-

A chemical is identified as corrosive if the mean cell viability after a 3-minute exposure is ≤ 50%, or if the viability after a 1-hour exposure is < 15%.

-

Results can also help sub-categorize the corrosive potential based on the time required to reduce cell viability to specific thresholds.

-

References

- 1. smolecule.com [smolecule.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 1-(4-Methylphenyl)ethylamine 96 586-70-9 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4187-38-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. ICSC 0153 - ETHYLAMINE [chemicalsafety.ilo.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Analysis of (R)-(+)-1-(4-Methylphenyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the chiral amine, (R)-(+)-1-(4-Methylphenyl)ethylamine. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in clear, tabular formats for ease of reference and comparison. Detailed experimental protocols for the acquisition of the cited spectroscopic data are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | d | 2H | Ar-H |

| 7.12 | d | 2H | Ar-H |

| 4.10 | q | 1H | CH-NH₂ |

| 2.31 | s | 3H | Ar-CH₃ |

| 1.55 | br s | 2H | NH₂ |

| 1.35 | d | 3H | CH-CH₃ |

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 143.9 | Ar-C (quaternary) |

| 136.0 | Ar-C (quaternary) |

| 129.1 | Ar-CH |

| 126.3 | Ar-CH |

| 50.8 | CH-NH₂ |

| 24.9 | CH-CH₃ |

| 21.0 | Ar-CH₃ |

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3360-3280 | N-H stretch (primary amine) |

| 3080-3020 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1615 | N-H bend (scissoring) |

| 1515, 1450 | C=C stretch (aromatic ring) |

| 810 | C-H bend (out-of-plane, p-disubstituted) |

Table 4: Mass Spectrometry Data

| m/z Ratio | Relative Intensity | Proposed Fragment |

| 135 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [M-CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectrum to the TMS signal at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 240 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ triplet at 77.16 ppm.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the neat liquid sample to identify functional groups.

Materials:

-

This compound

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and then cleaning with isopropanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent)

-

Autosampler vials with caps

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

-

Transfer the solution to an autosampler vial.

-

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of 250 °C. Use a split injection mode (e.g., split ratio of 50:1).

-

Column: Use a suitable temperature program, for example:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/minute.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Set the transfer line temperature to 280 °C.

-

Set the ion source temperature to 230 °C.

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral amine like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chiral Amine.

An In-depth Technical Guide to the Chirality of (R)-(+)-1-(4-Methylphenyl)ethylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral amine, is a significant building block in asymmetric synthesis and a crucial intermediate in the development of pharmaceuticals. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final active pharmaceutical ingredients (APIs). Understanding the synthesis, resolution, and characterization of its enantiomers is therefore of paramount importance. This guide provides a comprehensive technical overview of the chirality of this compound, including detailed experimental protocols, comparative data, and process workflows.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of the enantiomers of 1-(4-Methylphenyl)ethylamine gives rise to identical physical properties, with the exception of their interaction with plane-polarized light. Spectroscopic data for the individual enantiomers are identical in achiral environments.

Data Presentation

The quantitative data for the (R)-(+) and (S)-(-) enantiomers of 1-(4-Methylphenyl)ethylamine are summarized in the tables below for easy comparison.

Table 1: Physical Properties of 1-(4-Methylphenyl)ethylamine Enantiomers

| Property | This compound | (S)-(-)-1-(4-Methylphenyl)ethylamine | Racemic (±)-1-(4-Methylphenyl)ethylamine |

| CAS Number | 4187-38-6[1] | 27298-98-2[2] | 586-70-9 |

| Molecular Formula | C₉H₁₃N[1] | C₉H₁₃N[2] | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol [1] | 135.21 g/mol [2] | 135.21 g/mol |

| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 205 °C (lit.)[3] | 204 °C[2] | 211-212 °C (lit.) |

| Density | 0.919 g/mL at 25 °C (lit.)[3] | 0.94 g/mL[2] | 0.926 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.521 (lit.)[3] | 1.5215[2] | 1.5210 (lit.) |

| Specific Rotation ([α]²⁰/D) | +37° (neat)[3] | -36° ± 2° (neat)[4] | 0° |

Table 2: Spectroscopic Data References for 1-(4-Methylphenyl)ethylamine

| Spectrum | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer |

| ¹H NMR | Available[1] | Data for similar structures available[5] |

| ¹³C NMR | Available[1] | Data for similar structures available[5] |

| IR | Available[1] | Data for similar structures available[5] |

| Mass Spectrometry | Available[1] | Data for similar structures available[5] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic (±)-1-(4-Methylphenyl)ethylamine

A common and efficient method for the synthesis of the racemic amine is the reductive amination of 4-methylacetophenone.

Experimental Protocol: Reductive Amination via Transfer Hydrogenation

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylacetophenone (1.0 eq), ammonium formate (10.0 eq), and 10% palladium on carbon (Pd/C) (0.1 eq by weight relative to the ketone).

-

Solvent Addition: Add methanol as the solvent to the flask. The amount should be sufficient to ensure good stirring of the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 5-24 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation to obtain racemic (±)-1-(4-methylphenyl)ethylamine as a colorless to light yellow liquid.

Chiral Resolution of Racemic (±)-1-(4-Methylphenyl)ethylamine

The separation of the enantiomers is most commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as L-(+)-tartaric acid.[7][8]

References

- 1. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.ie [fishersci.ie]

- 3. This compound | 4187-38-6 [chemicalbook.com]

- 4. L16329.14 [thermofisher.com]

- 5. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 1H NMR spectrum [chemicalbook.com]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mechanism of Action of (R)-(+)-1-(4-Methylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-1-(p-tolyl)ethylamine, is a chiral phenethylamine derivative.[1][2][3] Compounds of this class are recognized for their diverse pharmacological activities, primarily centered on the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission.[1] The stereochemistry of these molecules is a critical determinant of their pharmacological profile and potency. This guide focuses on the (R)-(+)-enantiomer and its presumed mechanism of action based on the broader understanding of phenethylamine pharmacology.

Putative Mechanism of Action

The primary mechanism of action of this compound is believed to involve a dual role as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and an inhibitor of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and psychoactive compounds like amphetamine.[4] Activation of TAAR1 in presynaptic monoaminergic neurons initiates a signaling cascade that modulates the activity of these neurons. The proposed signaling pathway is as follows:

-

This compound binds to and activates TAAR1.

-

Activation of Gαs-protein: TAAR1 activation leads to the stimulation of adenylyl cyclase through the Gαs subunit.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.

-

Modulation of Monoamine Transporters: PKA can phosphorylate DAT and NET, leading to their internalization and reduced reuptake of dopamine and norepinephrine from the synaptic cleft. This increases the extracellular concentrations of these neurotransmitters.

-

Regulation of Neuronal Firing: TAAR1 activation can also influence ion channels, leading to a hyperpolarization of the neuronal membrane and a decrease in the firing rate of dopaminergic and noradrenergic neurons. This acts as a negative feedback mechanism.

TAAR1 signaling cascade initiated by ligand binding.

Monoamine Transporter Inhibition

This compound is also presumed to directly inhibit the function of DAT and NET. This action is characteristic of many phenethylamine-based stimulants. The mechanism can be described as follows:

-

Competitive Binding: The compound competes with dopamine and norepinephrine for binding to their respective transporters on the presynaptic membrane.

-

Inhibition of Reuptake: By binding to the transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.

-

Increased Synaptic Neurotransmitter Levels: The inhibition of reuptake leads to a prolonged presence and higher concentration of dopamine and norepinephrine in the synapse, enhancing their signaling at postsynaptic receptors.

-

Potential for Reverse Transport: Some phenethylamines can also act as substrates for these transporters, leading to their uptake into the presynaptic terminal and subsequent reverse transport (efflux) of neurotransmitters from the neuron into the synapse. It is plausible that this compound may also induce this effect.

Inhibition of monoamine reuptake at the synapse.

Quantitative Pharmacological Data

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative data on the binding affinity (Ki) or functional inhibition (IC50) of this compound at human dopamine and norepinephrine transporters, as well as its potency (EC50) at the human Trace Amine-Associated Receptor 1, are not publicly available. The following tables are presented as templates for the type of data that would be necessary to fully characterize the compound's mechanism of action.

Table 1: Putative TAAR1 Agonist Activity

| Receptor | Assay Type | Parameter | Value (nM) |

| Human TAAR1 | cAMP Accumulation | EC50 | Data Not Available |

Table 2: Putative Monoamine Transporter Inhibition

| Transporter | Assay Type | Parameter | Value (nM) |

| Human DAT | [3H]Dopamine Uptake Inhibition | IC50 | Data Not Available |

| Human NET | [3H]Norepinephrine Uptake Inhibition | IC50 | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the quantitative pharmacological data for this compound.

TAAR1 Functional Assay: cAMP Accumulation

This protocol describes a method to measure the ability of this compound to stimulate cAMP production in cells expressing human TAAR1.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human TAAR1.

-

Principle: Agonist activation of TAAR1, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This increase is quantified using a competitive immunoassay, often employing a technology like Homogeneous Time-Resolved Fluorescence (HTRF).

-

Procedure:

-

Cell Culture: Culture HEK-hTAAR1 cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Harvest and resuspend cells in assay buffer. Plate the cells in a 384-well white microplate at a density of approximately 10,000 cells per well.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 pM to 100 µM.

-

Cell Stimulation: Add the compound dilutions to the cells and incubate for 30-60 minutes at room temperature. Include a positive control (a known TAAR1 agonist like β-phenethylamine) and a negative control (vehicle).

-

cAMP Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

-

Data Acquisition: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader.

-

Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Workflow for TAAR1 cAMP accumulation assay.

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on the uptake of radiolabeled dopamine and norepinephrine into cells expressing the respective transporters.

-

Cell Lines: HEK 293 cells stably expressing either human DAT or human NET.

-

Principle: The ability of the compound to inhibit the transport of a radiolabeled substrate ([3H]Dopamine or [3H]Norepinephrine) into the cells is measured. The reduction in radioactivity inside the cells corresponds to the inhibitory potency of the compound.

-

Procedure:

-

Cell Culture and Plating: Culture and plate the cells in a 96-well plate and allow them to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.

-

Pre-incubation: Wash the cells with buffer and then pre-incubate them with the compound dilutions for 10-20 minutes at room temperature.

-

Uptake Initiation: Initiate the uptake by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., [3H]Dopamine for DAT-expressing cells) and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor like cocaine for DAT or desipramine for NET). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Workflow for monoamine transporter uptake inhibition assay.

Conclusion

This compound is a chiral phenethylamine with a likely mechanism of action involving agonism at TAAR1 and inhibition of the dopamine and norepinephrine transporters. This dual action would lead to an increase in synaptic concentrations of dopamine and norepinephrine, consistent with its classification as a central nervous system stimulant. While the qualitative aspects of its pharmacology can be inferred from its structure, a comprehensive understanding requires quantitative data from in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for obtaining the necessary data to fully elucidate the pharmacological profile of this compound. Further research is warranted to determine the specific binding affinities and functional potencies, which are essential for a complete assessment of its therapeutic potential and off-target effects.

References

An In-depth Technical Guide to (R)-(+)-1-(4-Methylphenyl)ethylamine: Synonyms, Identifiers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(+)-1-(4-Methylphenyl)ethylamine, a chiral amine of significant interest in chemical synthesis and pharmaceutical development. This document details its various synonyms and identifiers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its resolution. Furthermore, it explores its application as a chiral auxiliary in asymmetric synthesis and discusses the potential neuromodulatory activity of structurally related phenylethylamine derivatives.

Chemical Identity and Properties

This compound is a chiral primary amine that is widely recognized for its utility as a resolving agent and a building block in the synthesis of enantiomerically pure compounds. Its unique stereochemistry makes it a valuable tool in the development of pharmaceuticals and other specialized chemicals.

Synonyms and Identifiers

The compound is known by several names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing.

| Identifier Type | Identifier |

| IUPAC Name | (1R)-1-(4-methylphenyl)ethanamine |

| CAS Number | 4187-38-6[1] |

| PubChem CID | 7015756 |

| EC Number | 624-182-1 |

| MDL Number | MFCD00145202 |

| InChI | InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 |

| InChIKey | UZDDXUMOXKDXNE-MRVPVSSYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(C)N |

| Isomeric SMILES | CC1=CC=C(C=C1)--INVALID-LINK--N |

Common Synonyms:

-

(R)-(+)-1-(p-Tolyl)ethylamine

-

(R)-1-(p-Tolyl)ethanamine

-

(R)-(+)-alpha,4-Dimethylbenzylamine

-

(1R)-1-(4-methylphenyl)ethylamine

-

(+)-1-(4-methylphenyl)ethylamine

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | < -20 °C |

| Boiling Point | 211-212 °C |

| Density | 0.926 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5210 |

Experimental Protocols

Chiral Resolution of Racemic 1-Phenylethylamine using (+)-Tartaric Acid

This protocol provides a detailed method for the resolution of a racemic amine, which is a common application for chiral compounds like this compound. This specific example uses racemic 1-phenylethylamine and (+)-tartaric acid to illustrate the principles of diastereomeric salt formation and fractional crystallization.[2][3]

Materials:

-

Racemic (R,S)-1-phenylethylamine

-

(+)-(2R,3R)-Tartaric acid

-

Methanol

-

50% (w/v) Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

pH paper

-

Erlenmeyer flasks

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Diastereomeric Salt Formation:

-

In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required to achieve complete dissolution.[3]

-

Once dissolved, cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution over approximately one minute. The mixture will exotherm.[3]

-

Cork the flask and allow the solution to stand undisturbed at room temperature until the next laboratory period to allow for the crystallization of the less soluble diastereomeric salt, (S)-amine-(R,R)-tartrate.[2][3]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

-

Liberation of the Chiral Amine:

-

Extraction and Purification:

-

Cool the basic solution to room temperature and transfer it to a separatory funnel.

-

Extract the liberated amine with three 10 mL portions of diethyl ether.[3]

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.[2]

-

Decant the dried ether solution into a round-bottomed flask and remove the solvent using a rotary evaporator to yield the partially resolved amine.[2]

-

For further purification, the amine can be distilled, collecting the fraction that boils between 182-186 °C.[3]

-

-

Analysis:

-

The optical purity of the resolved amine can be determined by measuring its specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.

-

Applications in Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. A key application is in the synthesis of enantiomerically enriched β-amino acids.[4]

General Workflow for Asymmetric Synthesis of β-Amino Acids

The following diagram illustrates a generalized workflow for the use of a chiral amine auxiliary, such as this compound, in the synthesis of β-amino acids. This process typically involves the formation of a chiral enolate, followed by a diastereoselective reaction and subsequent removal of the auxiliary.

Potential Biological Activity and Signaling

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural similarity to other phenylethylamine derivatives suggests a potential role as a neuromodulator. Phenylethylamines are known to interact with monoamine transporters, particularly the dopamine transporter (DAT), leading to an increase in synaptic dopamine levels.[5][6][7][8][9]

Structure-Activity Relationship of Phenylethylamine Derivatives at the Dopamine Transporter